molecular formula C18H19FN2O4S B2602518 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954713-27-0

4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2602518
CAS No.: 954713-27-0
M. Wt: 378.42
InChI Key: KTXCRUVHZUALTQ-UHFFFAOYSA-N
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Description

4-Fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative designed for advanced pharmaceutical and biochemical research. This compound features a distinctive molecular architecture, combining a pyrrolidinone core with 4-fluorobenzenesulfonamide and 4-methoxyphenyl substituents. The pyrrolidinone ring introduces conformational rigidity, while the sulfonamide group is a key pharmacophore known for its ability to interact with a wide range of biological targets . This compound is primarily investigated in drug discovery for its potential to modulate enzyme activity and receptor function. Structurally similar analogs have been studied as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative disease research . The presence of the sulfonamide functional group makes it a candidate for exploring carbonic anhydrase inhibition, and its scaffold is relevant in the synthesis of compounds with potential anticancer and antimicrobial properties . Researchers value this chemical for its utility as a key intermediate in constructing more complex molecules for screening against various biological targets. The product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All information presented is based on the properties of closely related chemical analogs and should be confirmed through further laboratory analysis.

Properties

IUPAC Name

4-fluoro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-16-6-4-15(5-7-16)21-12-13(10-18(21)22)11-20-26(23,24)17-8-2-14(19)3-9-17/h2-9,13,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXCRUVHZUALTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using sodium borohydride (NaBH4) and iodine (I2) as reducing agents . The reaction is carried out in methanol (MeOH) under neutral conditions at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve solvents like methanol or dichloromethane (DCM) and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The biological activity of 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide has been investigated in various studies:

Therapeutic Potential

Research has indicated that this compound may have applications in treating conditions related to dopaminergic signaling and neuroplasticity. For instance, sulfonamides that act as carbonic anhydrase inhibitors have shown promise in enhancing dopaminergic tone and normalizing neuroplasticity by stabilizing glutamate release .

Case Studies and Research Findings

  • Behavioral Sensitization Studies : One study examined the effects of a related sulfonamide derivative on nicotine-induced behavioral sensitization in mice. The findings suggested that the compound significantly attenuated behavioral sensitization at various doses, indicating potential therapeutic applications in drug addiction treatment .
  • Comparative Analysis : The compound's unique combination of functional groups distinguishes it from similar sulfonamide derivatives, such as 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide and 4-fluoro-N-(4-methylphenyl)benzenesulfonamide. These differences may confer distinct chemical and biological properties that enhance its reactivity and interactions with biological targets.

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential therapeutic uses in treating neurological disorders
Behavioral ResearchInvestigated effects on addiction-related behaviors in animal models
Chemical SynthesisMethods for synthesizing the compound for research and industrial purposes

Mechanism of Action

The mechanism by which 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through binding to active sites or modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in the combination of the pyrrolidinone ring and the 4-methoxyphenyl substituent. Below is a comparative analysis with key analogs:

Compound Key Structural Features Key Differences Reference
4-Fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide 4-fluorobenzenesulfonamide, pyrrolidinone, 4-methoxyphenyl N/A (Target compound)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Methylbenzenesulfonamide, oxazole ring Replaces pyrrolidinone with oxazole; lacks fluorine
4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide 4-fluorobenzenesulfonamide, 4-methoxyphenyl Simpler structure; lacks pyrrolidinone and methylene bridge
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)... (Patent) Trifluoromethanesulfonamide, oxazolidinone, trifluoromethyl groups Complex oxazolidinone core; additional fluorinated substituents
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide, 4-methoxyphenyl Lacks fluorine and pyrrolidinone ring

Key Observations :

  • The pyrrolidinone ring in the target compound may enhance conformational rigidity compared to simpler analogs like 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide .
  • The 4-methoxyphenyl group is a common feature in sulfonamide derivatives, often contributing to solubility and metabolic stability .

Physicochemical Data :

  • Melting Points: Simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide have melting points >150°C, while fluorinated derivatives (e.g., TD-1b in ) melt at 124–126°C . The target compound’s melting point is likely influenced by its pyrrolidinone ring.
  • Solubility: The 4-methoxyphenyl group may improve solubility in polar solvents compared to non-polar substituents .

Biological Activity

4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom and a methoxyphenyl group, which may enhance its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉FN₂O₄S
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 954713-27-0

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity. This interaction may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors for various enzymes, including carbonic anhydrase.
  • Modulation of Neurotransmitter Release : The compound may influence neurotransmitter systems, particularly in the context of dopaminergic signaling.

In Vitro Studies

Research has indicated that sulfonamide derivatives can exhibit significant biological activities. For instance:

  • Carbonic Anhydrase Inhibition : Compounds similar to this compound have been documented to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems .
  • Neuroprotective Effects : Studies suggest that these compounds can enhance dopaminergic tone and normalize neuroplasticity, which may be beneficial in treating neurodegenerative conditions or addiction .

In Vivo Studies

A notable study explored the effects of related sulfonamides on behavioral sensitization induced by nicotine in mice. The findings revealed that administration of these compounds significantly attenuated nicotine-induced locomotor activity, suggesting potential applications in addiction therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

Compound NameMechanism of ActionBiological Activity
4-fluoro-N-(2-methoxyphenyl)benzenesulfonamideEnzyme inhibitionAntimicrobial properties
4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamideCarbonic anhydrase inhibitionModulation of dopaminergic activity
4-fluoro-N-(3-nitrophenyl)benzenesulfonamideReceptor modulationAntitumor activity

Study on Behavioral Sensitization

In a study investigating the effects of 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (closely related to the compound ), researchers found that it significantly reduced nicotine-induced behavioral sensitization in mice. The study involved administering various doses and assessing locomotor activity post-treatment .

Implications for Therapeutics

The findings from various studies suggest that compounds like this compound could have therapeutic implications in treating conditions related to neuroplasticity and addiction. Further research is warranted to explore its full potential and mechanism of action.

Q & A

Basic Question: What are the optimal synthetic routes for 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidinone core. A key step is the coupling of the 4-methoxyphenyl group to the pyrrolidin-3-ylmethyl scaffold, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. To optimize yields:

  • Use O-benzyl hydroxylamine hydrochloride as a coupling agent to stabilize intermediates (as described for analogous sulfonamide syntheses) .
  • Employ trichloroisocyanuric acid (TCICA) for selective oxidation steps, which minimizes side reactions .
  • Monitor reaction progress via HPLC-MS to identify byproducts (e.g., incomplete sulfonylation) and adjust stoichiometry .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use 19F^{19}\text{F}-NMR to confirm the presence of the 4-fluoro substituent (distinct shift at ~-110 ppm) .
    • 1H^{1}\text{H}-NMR can resolve the pyrrolidinone methylene protons (δ 2.5–3.5 ppm) and methoxyphenyl signals (δ 3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS):
    • Confirm molecular ion peaks with <5 ppm error to distinguish from isomers .
  • Reverse-Phase HPLC:
    • Use Chromolith® columns for rapid separation of synthetic intermediates, optimizing mobile phases (e.g., acetonitrile/0.1% formic acid) .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound, particularly the conformation of the pyrrolidinone ring?

Methodological Answer:

  • Data Collection:
    • Use SHELXT for structure solution and SHELXL for refinement, leveraging high-resolution (<1.0 Å) data to model the puckered pyrrolidinone ring .
  • Twinning Analysis:
    • If data shows pseudo-merohedral twinning (common in flexible heterocycles), apply SHELXL’s TWIN/BASF commands to refine twin fractions .
  • Validation:
    • Check the Flack parameter to confirm absolute configuration, especially if chiral centers are present .

Advanced Question: What biochemical pathways or targets are implicated in this compound’s potential antibacterial activity?

Methodological Answer:

  • Target Identification:
    • Analogous sulfonamides (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) inhibit bacterial acetyl-CoA carboxylase (ACCase) , a key enzyme in fatty acid biosynthesis .
  • Mode of Action:
    • Competitive inhibition assays using 14C^{14}\text{C}-acetyl-CoA can quantify binding affinity (IC50_{50} values) .
  • Pathway Analysis:
    • Use RNA-seq or metabolomics to track downstream effects, such as disrupted lipid membrane synthesis in Staphylococcus aureus .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

  • Core Modifications:
    • Replace the 4-methoxyphenyl group with 4-trifluoromethylphenyl (see ) to enhance lipophilicity and target binding .
  • Substituent Effects:
    • Introduce electron-withdrawing groups (e.g., nitro) at the benzenesulfonamide para-position to improve metabolic stability .
  • In Silico Modeling:
    • Perform molecular docking with bacterial ACCase (PDB: 3TZY) to predict binding poses and prioritize synthetic targets .

Advanced Question: How should researchers address contradictions in crystallographic and solution-phase structural data?

Methodological Answer:

  • Dynamic NMR:
    • Use VT-NMR (variable temperature) to detect conformational flexibility in solution, explaining discrepancies with rigid crystal structures .
  • DFT Calculations:
    • Compare computed (e.g., B3LYP/6-31G ) and experimental bond lengths/angles to identify dominant conformers .
  • Cross-Validation:
    • Pair small-angle X-ray scattering (SAXS) with crystallography to assess solution-phase oligomerization .

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